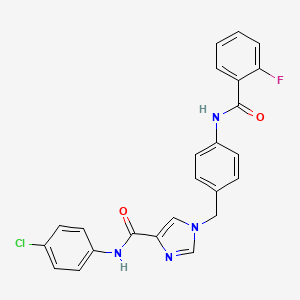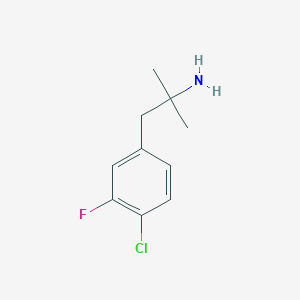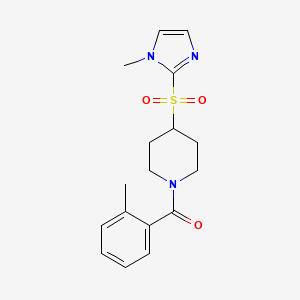
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1-methyl-1H-imidazol-2-yl group, a sulfonyl group, a piperidin-1-yl group, and an o-tolyl group . Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazoles can be synthesized through a variety of methods. Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole group could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present .科学的研究の応用
Synthesis and Structural Analysis
The compound's synthesis and structural characterization form a crucial basis for understanding its potential applications. Research has shown methods for synthesizing related compounds and analyzing their structures through techniques like X-ray crystallography. For example, studies have demonstrated the synthesis of compounds with sulfonyl and piperidin-yl groups, highlighting their crystal structures and molecular conformations. These studies pave the way for the development of new molecules with potential applications in material science and drug design (Girish et al., 2008; Naveen et al., 2015).
Antimicrobial Activity
The antimicrobial properties of compounds containing the piperidin-4-yl methanone framework have been investigated. Synthesis and in vitro evaluation of derivatives have shown promising antimicrobial activities against various pathogenic bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Chemical Interactions and Catalysis
Studies on related compounds have explored their interactions with other molecules and their roles as catalysts in chemical reactions. For instance, the use of sulfonyl piperidin-yl methanones in esterification reactions and their interaction with cannabinoids have been documented. These findings are significant for chemical synthesis processes and understanding molecular interactions at the receptor level (Aghabarari et al., 2014; Shim et al., 2002).
Applications in Organic Synthesis
The compound's framework has been utilized in organic synthesis, showcasing its versatility in constructing complex molecules. Research demonstrates its role in synthesizing pyrazolyl aryl methanones, indicating potential applications in designing molecules with herbicidal and insecticidal activities. Such applications are crucial for agricultural sciences and pest management strategies (Wang et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-5-3-4-6-15(13)16(21)20-10-7-14(8-11-20)24(22,23)17-18-9-12-19(17)2/h3-6,9,12,14H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKALFVXYHCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

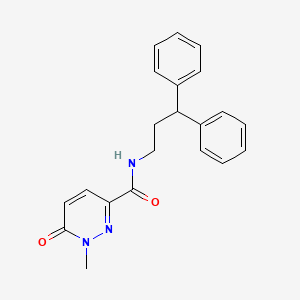
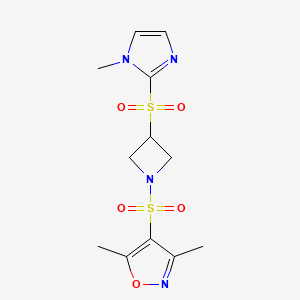
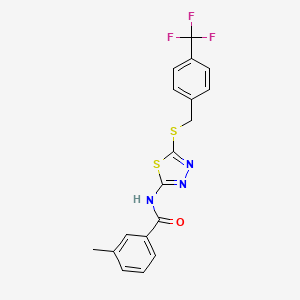
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2728455.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2728456.png)

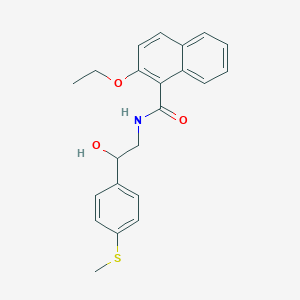
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2728460.png)
![3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2728462.png)
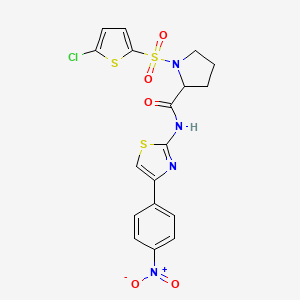
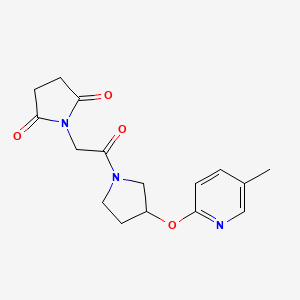
![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2728470.png)
